molecular formula C7H11ClO3 B13609115 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone

2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone

Cat. No.: B13609115
M. Wt: 178.61 g/mol
InChI Key: HONHOFHLFOJBNZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone: is an organic compound with the molecular formula C7H11ClO3 It is a chlorinated ethanone derivative featuring a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone typically involves the chlorination of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

  • Substitution reactions yield various substituted ethanone derivatives.
  • Oxidation reactions produce carboxylic acids or ketones.
  • Reduction reactions result in alcohols.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and pharmaceutical research.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the carbonyl group are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The dioxolane ring provides stability and influences the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone: Lacks the chlorine atom, making it less reactive in substitution reactions.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.

    2,2-Dimethyl-1,3-dioxolane-4-methylamine: Features an amine group, resulting in different chemical properties and uses.

Uniqueness: 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone is unique due to the presence of both a chlorine atom and a dioxolane ring, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

2-chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone

InChI

InChI=1S/C7H11ClO3/c1-7(2)10-4-6(11-7)5(9)3-8/h6H,3-4H2,1-2H3

InChI Key

HONHOFHLFOJBNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C(=O)CCl)C

Origin of Product

United States

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